N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-tert-butylbenzamide
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Overview
Description
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-tert-butylbenzamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzyl group, and a tert-butylbenzamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-tert-butylbenzamide typically involves multiple steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-tert-butylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antiviral agents.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar biological activities.
Benzimidazole: Known for its broad range of therapeutic applications, including anti-inflammatory and anticancer properties.
Indazole: Another heterocyclic compound with diverse biological activities.
Uniqueness
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-tert-butylbenzamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C28H26F3N3O2 |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C28H26F3N3O2/c1-26(2,3)22-16-14-21(15-17-22)24(35)33-27(28(29,30)31)25(36)34(18-19-10-6-4-7-11-19)23(32-27)20-12-8-5-9-13-20/h4-17H,18H2,1-3H3,(H,33,35) |
InChI Key |
FHSGTMFNUKSECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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